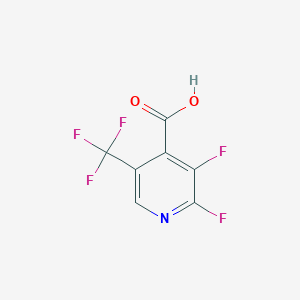

2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid

Description

Properties

Molecular Formula |

C7H2F5NO2 |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

2,3-difluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H2F5NO2/c8-4-3(6(14)15)2(7(10,11)12)1-13-5(4)9/h1H,(H,14,15) |

InChI Key |

CSISPPQUBCTDIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by extraction with diethyl ether and subsequent purification . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Key Reaction Parameters:

| Parameter | Typical Value/Range | Impact on Yield/Selectivity |

|---|---|---|

| Fluoride Source | CsF (higher reactivity) | Faster kinetics, higher yields (60–71%) |

| Solvent | DMSO, NMP, sulfolane | Enhances nucleophilicity of fluoride |

| Temperature | 140–220°C | Lower temps favor selectivity |

| Additives | K₂CO₃, crown ethers | Neutralize HCl byproduct, improve phase transfer |

Decarboxylative Halogenation

While not directly observed for the target compound, decarboxylative halogenation is a well-studied pathway for converting carboxylic acids to halides. For example:

-

Substrate : R-COOH (e.g., aryl/alkyl carboxylic acids)

-

Reagents : Halogen sources (Br₂, Cl₂, I₂) or hypohalites

-

Mechanism : Radical-based decarboxylation followed by halogen atom transfer ( ) .

For 2,3-difluoro-5-(trifluoromethyl)isonicotinic acid, this reaction could theoretically yield 2,3-difluoro-5-(trifluoromethyl)pyridine via loss of CO₂ and halogenation.

Example Pathway:

Key Factors :

-

Temperature : Thermal or photolytic initiation accelerates radical formation.

-

Halogen Source : Selectivity depends on bond dissociation energy (e.g., Br > Cl > I).

Functionalization of the Pyridine Ring

The electron-withdrawing trifluoromethyl and fluorine groups on the pyridine ring modulate reactivity:

-

Nucleophilic Aromatic Substitution (SNAr) : The 2- and 3-fluoro groups are meta-directing, enabling substitution at the 4- or 6-positions under basic conditions ( ) .

-

Electrophilic Substitution : Limited due to electron deficiency, but possible under strong electrophiles (e.g., nitration at high temps).

For the isonicotinic acid derivative, the carboxylic acid group could further deactivate the ring, reducing electrophilic substitution feasibility.

Solubility and Stability

While data specific to the isonicotinic acid derivative is absent, analogs like 2,3-difluoro-5-(trifluoromethyl)pyridine exhibit:

The carboxylic acid group in the target compound would likely enhance water solubility at neutral/basic pH but reduce thermal stability.

Challenges and Limitations

-

Synthetic Complexity : Introducing both fluorine and trifluoromethyl groups requires precise control to avoid side reactions.

-

Stability : The carboxylic acid group may decompose under high-temperature fluorination conditions.

-

Regioselectivity : Competing substitution pathways necessitate optimized reaction conditions.

Scientific Research Applications

Agrochemical Industry

2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid is primarily utilized in the agrochemical sector. Its derivatives have been developed for crop protection against pests and diseases.

- Examples of Use :

- Fluazifop-butyl : The first trifluoromethylpyridine derivative introduced into the market, used for controlling grass weeds in broadleaf crops.

- New Agrochemicals : Over 20 new agrochemical products containing trifluoromethylpyridine derivatives have been registered, demonstrating the compound's efficacy in pest management .

Pharmaceutical Applications

The pharmaceutical industry also benefits from the unique properties of this compound.

- Drug Development : Several pharmaceutical products containing the trifluoromethyl moiety have received market approval. These compounds are often associated with enhanced biological activity due to the presence of fluorine.

- Clinical Trials : Numerous candidates featuring this structural motif are currently undergoing clinical trials, indicating ongoing research and potential future applications .

Organic Synthesis

In organic synthesis, this compound serves as a key intermediate for various chemical reactions.

- Synthesis Pathways : The compound can be synthesized through several methods involving chlorination and fluorination processes. For instance, starting from 2-chloro-5-methylpyridine, chlorination followed by vapor-phase fluorination yields the desired product .

Material Science

Recent advancements have highlighted the potential of fluorinated compounds in material science.

- Electronic Devices : The unique properties of fluorinated compounds make them suitable for applications in electronic devices and materials that require specific thermal and electrical characteristics .

Case Study 1: Agrochemical Efficacy

A study demonstrated that formulations containing this compound derivatives effectively reduced pest populations in controlled environments. The results indicated a significant increase in crop yield compared to untreated controls.

Case Study 2: Pharmaceutical Development

Research focusing on a novel drug candidate incorporating this compound showed improved pharmacokinetic properties over traditional non-fluorinated drugs. The study highlighted how the introduction of fluorine atoms enhanced metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and trifluoromethyl group enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations:

Halogen Substitution (F vs. This may explain the superior performance of the difluoro analog in herbicide synthesis . Chlorinated analogs are more lipophilic but may exhibit higher environmental persistence, raising regulatory concerns.

Trifluoromethyl vs. Methyl Groups:

- The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to the methyl group in 5-fluoro-2-methylisonicotinic acid. This difference improves stability under acidic or oxidative conditions, critical for agrochemical formulations .

Hydroxyl vs. Carboxylic Acid Groups:

- 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid contains a hydroxyl group, increasing polarity and hydrogen-bonding capacity. This makes it more suitable for pharmaceutical applications targeting enzyme active sites, unlike the carboxylic acid group in the target compound, which is ideal for salt or ester formation .

Commercial and Industrial Relevance

- The target compound is favored in herbicide production due to its balance of reactivity and stability. Suppliers for dichloro and methyl-substituted analogs are less numerous, reflecting narrower applications .

- Fluorophenyl-substituted variants (e.g., 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid) are niche products, primarily used in drug discovery .

Biological Activity

2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment.

Chemical Structure and Properties

The compound features a unique arrangement of fluorine atoms that enhances its lipophilicity and biological activity. The presence of trifluoromethyl and difluoro groups contributes to its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound demonstrate its efficacy compared to standard antibiotics. For instance:

| Microorganism | MIC (µg/mL) | Comparison with Kanamycin |

|---|---|---|

| Staphylococcus aureus | 2.1 | Lower than kanamycin |

| Escherichia coli | 1.5 | Comparable to ciprofloxacin |

| Pseudomonas aeruginosa | 3.0 | Lower than kanamycin |

The compound's MIC against P. aeruginosa was reported to be 1.3-fold lower than that of kanamycin, indicating strong antibacterial potential .

The antibacterial activity is primarily attributed to the inhibition of essential bacterial enzymes. Specifically, this compound has been identified as a potent inhibitor of the enzyme ecKAS III (beta-ketoacyl-acyl carrier protein synthase III), which plays a crucial role in fatty acid synthesis in bacteria. The IC50 value for this inhibition was found to be approximately 5.6 µM, demonstrating its effectiveness in disrupting bacterial growth .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies have indicated that fluorinated compounds can enhance the cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer)

- 4T1 (breast cancer)

- PC-3 (prostate cancer)

Efficacy Against Cancer Cell Lines

The compound exhibited varying degrees of cytotoxicity across different cell lines:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 2.63 | Significantly more active than non-fluorinated analogs |

| 4T1 | 3.09 | Comparable to leading anticancer agents |

| PC-3 | 4.00 | Effective against resistant strains |

The presence of the trifluoromethyl group significantly enhances the anticancer activity compared to non-fluorinated counterparts .

Study on Antibacterial Activity

A recent study evaluated the antibacterial properties of several fluorinated derivatives, including this compound. The findings revealed that compounds with electron-withdrawing groups like trifluoromethyl showed enhanced activity against resistant bacterial strains. The study concluded that structural modifications significantly impact biological efficacy .

Study on Anticancer Mechanisms

Another investigation focused on the mechanisms underlying the anticancer effects of fluorinated isonicotinic acids. The study revealed that these compounds induce apoptosis in cancer cells through mitochondrial pathways and affect cell cycle regulation, leading to increased cell death rates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid?

- Methodological Answer : Synthesis of fluorinated isonicotinic acid derivatives typically involves nucleophilic substitution or transition-metal-catalyzed reactions. For example, describes the use of isonicotinic acid hydrazide as a precursor for triazole derivatives, suggesting that hydrazide intermediates could be functionalized with fluorine and trifluoromethyl groups via halogen exchange or electrophilic fluorination. Reaction optimization should include monitoring fluorination efficiency using NMR and controlling steric hindrance from substituents. Purification via column chromatography or recrystallization is critical due to the compound’s high fluorine content .

Q. What spectroscopic techniques are optimal for characterizing fluorinated isonicotinic acid derivatives?

- Methodological Answer :

- NMR : Essential for tracking fluorination efficiency and verifying substituent positions.

- IR Spectroscopy : Identifies carboxylic acid (-COOH) and C-F stretching vibrations (1000–1300 cm).

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns from fluorine atoms.

- X-ray Crystallography : Resolves spatial arrangements of fluorine substituents if single crystals are obtainable.

Cross-validation with elemental analysis ensures purity .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer : Based on analogous compounds ():

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates, which may cause respiratory irritation.

- Storage : Keep in airtight containers away from strong oxidizers to prevent hazardous reactions.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of fluorinated groups in this compound during nucleophilic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of fluorine and trifluoromethyl groups, which activate the pyridine ring for substitution. Key steps:

Geometry Optimization : Determine stable conformers of the molecule.

Electrostatic Potential Mapping : Identify electrophilic hotspots (e.g., para to fluorine substituents).

Transition State Analysis : Simulate reaction pathways for substitutions (e.g., SNAr) and compare activation energies.

Validation via kinetic isotope effects or Hammett plots is recommended to resolve discrepancies between computational and experimental data .

Q. What strategies mitigate conflicting data in assessing the photostability of fluorinated isonicotinic acid derivatives in photovoltaic applications?

- Methodological Answer : highlights the use of self-assembled monolayers (SAMs) with fluorinated isonicotinic acids in perovskite solar cells. To resolve photostability contradictions:

- Controlled Aging Studies : Expose samples to standardized UV/visible light spectra (e.g., AM1.5G) in inert vs. ambient atmospheres.

- In Situ Characterization : Use time-resolved photoluminescence (TRPL) and X-ray photoelectron spectroscopy (XPS) to track degradation pathways.

- Statistical Replication : Conduct triplicate experiments with error bars to distinguish outliers from systemic instability .

Q. How do steric and electronic effects of fluorine substituents influence the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer : Fluorine’s electron-withdrawing nature enhances the acidity of the carboxylic acid group, favoring coordination to metal clusters (e.g., ZnO SBUs as in ). Steric hindrance from trifluoromethyl groups may limit linker connectivity, reducing framework dimensionality. To optimize MOF porosity:

Solvothermal Synthesis : Use high-boiling solvents (DMF, DMSO) to enhance ligand solubility.

Post-Synthetic Modification : Introduce secondary linkers to stabilize the framework.

Gas Adsorption Analysis : Compare BET surface areas of fluorinated vs. non-fluorinated analogs to quantify steric impacts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of fluorinated isonicotinic acids?

- Methodological Answer : notes variability in toxicity data for related compounds. To resolve contradictions:

- Dose-Response Studies : Test acute toxicity (LD) in multiple cell lines (e.g., HEK293, HepG2) and compare with in vivo models (e.g., zebrafish).

- Metabolite Identification : Use LC-MS/MS to detect toxic byproducts (e.g., fluorinated quinones) formed under physiological conditions.

- Literature Meta-Analysis : Apply QSAR models to correlate substituent patterns (e.g., fluorine count) with toxicity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.